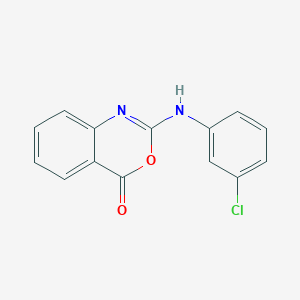
(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C10H9NOS.ClH . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours . Another method involves the reaction of potassium hydroxide with benzoic acid (4-phenylthiazol-2-yl)methyl benzoate in ethanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H . This indicates the presence of a phenyl group, a thiazol group, and a methanol group in the molecule.Chemical Reactions Analysis
The compound undergoes condensation with benzaldehyde to form an intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine . It also reacts with potassium hydroxide in ethanol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 227.71 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
- The development of efficient synthesis methods for heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, using furan-2-yl(phenyl)methanol derivatives. This process features good yields, high selectivity, and short reaction times, demonstrating the utility of these derivatives in the synthesis of complex heterocyclic structures (Reddy et al., 2012).
Molecular Interaction Studies
- Investigation into the solvent effects on molecular aggregation in thiadiazole derivatives reveals insights into the spectroscopic characteristics and aggregation processes. This study highlights the influence of alkyl substituent structure on molecule aggregation interactions, contributing to the understanding of solvent-mediated aggregation behaviors (Matwijczuk et al., 2016).
Development of Chemosensors
- A phenyl thiadiazole-based Schiff base receptor was developed for the turn-on fluorescent, colorimetric detection of Al3+ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity, showcasing the potential for applications in water sample recovery and chemical analysis (Manna et al., 2020).
Antibacterial Agents
- Novel compounds featuring a thiazolyl moiety demonstrated potential antibacterial activity through molecular docking and density functional theory (DFT) studies. These findings suggest the utility of such compounds in the development of new antibacterial agents (Shahana & Yardily, 2020).
Antimicrobial Applications
- Synthesis and evaluation of formazans from Mannich base derivatives of thiadiazole as antimicrobial agents indicate moderate activity against various bacterial and fungal strains, underscoring the potential of thiadiazole derivatives in antimicrobial drug development (Sah et al., 2014).
Eigenschaften
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPLTCEHZASGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2710130.png)
![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)



![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)



![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)